2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(1-benzylpyrazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C13H17N3/c1-13(2,14)12-8-15-16(10-12)9-11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3 |
InChI Key |
ZKZXDZOOOIZYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Significance of N Benzyl and Propan 2 Amine Moieties in Bioactive Compounds
Role of N-Alkylation in Pyrazole Derivatives for Pharmacological Activity
The substitution of a hydrogen atom on one of the nitrogen atoms of the pyrazole ring, known as N-alkylation, is a common strategy in medicinal chemistry to fine-tune the properties of pyrazole-based drugs. The introduction of an alkyl or arylalkyl group, such as a benzyl (B1604629) group, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity for its target.
Impact of Branched Alkyl Amine Side Chains in Drug Design
The presence of an amine group, particularly a branched alkyl amine like propan-2-amine, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Amine groups are often basic and can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with acidic residues in a biological target.
Research on 4-aminopyrazole derivatives has shown their potential as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. nih.gov The amino group in these compounds often forms critical hydrogen bonds with the hinge region of the kinase domain. Furthermore, the branched nature of the propan-2-amine side chain can provide steric bulk, which may contribute to selectivity for a particular biological target by influencing the compound's conformation and fit within the binding site. The study of pyrazolo[4,3-c]pyridines as trypanocidal agents indicated that the basicity of alkylamine residues at the N-1 position of the pyrazole correlated with binding affinity. acs.org
Academic Rationale for Investigating 2 1 Benzyl 1h Pyrazol 4 Yl Propan 2 Amine
Hypothesized Pharmacological Relevance of the Compound's Architecture
The potential pharmacological relevance of this compound can be hypothesized by dissecting its molecular architecture into its constituent components: the N1-benzyl substituted pyrazole core and the 4-propan-2-amine side chain. Each of these fragments contributes to a unique chemical profile that may translate into specific biological activities.
The pyrazole ring itself is a privileged scaffold in drug development, known to impart a wide range of pharmacological effects. globalresearchonline.netmdpi.com Its aromatic nature and ability to participate in hydrogen bonding allow it to interact with various biological targets. nih.gov Pyrazole-containing compounds have demonstrated a remarkable breadth of activities, as detailed in the table below.
| Pharmacological Activity | References |
|---|---|
| Anticancer | nih.govmdpi.com |
| Anti-inflammatory | nih.govnih.gov |
| Antimicrobial | globalresearchonline.net |
| Antiviral | researchgate.netmdpi.com |
| Anticonvulsant | nih.govmdpi.com |
| Analgesic | researchgate.netnih.gov |
| Antioxidant | dntb.gov.uamdpi.com |
The substituent at the N1 position of the pyrazole ring is critical in modulating pharmacological activity. In this compound, this position is occupied by a benzyl (B1604629) group. This bulky, lipophilic group can significantly influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes, and its pharmacodynamic profile by facilitating hydrophobic interactions within a target's binding pocket. nih.gov While substitution at the N1 position can sometimes lead to a loss of activity in certain aminopyrazole series, in other cases it is essential for achieving desired biological effects. nih.gov
The 4-amino group is another key determinant of the molecule's potential activity. The position and nature of the amino substituent on the pyrazole ring are crucial for the biological properties of aminopyrazoles. nih.govmdpi.com Specifically for 4-aminopyrazoles (4APs), research has highlighted the importance of the distance between the exocyclic amino group and the endocyclic nitrogen for certain activities like anticonvulsant effects. nih.govmdpi.com The tertiary amine structure of the propan-2-amine moiety in the target compound could influence its basicity, steric hindrance, and ability to form ionic bonds, all of which are pivotal for receptor binding and pharmacological response. The combination of the N1-benzyl group and the C4-propan-2-amine side chain creates a distinct three-dimensional structure that could be explored for its inhibitory potential against a range of biological targets, such as protein kinases or other enzymes implicated in disease.
Current Research Gaps and Opportunities in Pyrazole-Amine Conjugates
The field of pyrazole-amine conjugates, while active, presents several research gaps and corresponding opportunities, particularly concerning structures like this compound.
Research Gaps:
Lack of Specific Data: The most significant gap is the absence of dedicated studies on the synthesis, characterization, and biological evaluation of this compound. Its properties and potential activities are currently only inferable from research on analogous compounds.
Limited Structure-Activity Relationship (SAR) Studies: For 4-aminopyrazoles, there is a need for more comprehensive SAR studies that explore the impact of diverse and bulky substituents at both the N1 and C4 positions. The interplay between the lipophilic N1-benzyl group and the tertiary C4-amine in the target compound is a specific area where SAR data is lacking. nih.govmdpi.com
Understanding of Mechanistic Action: For many pyrazole derivatives, the precise mechanism of action at the molecular level is not fully elucidated. Identifying the specific biological targets of compounds like this compound is a critical unmet need.
Research Opportunities:
Synthesis and Biological Screening: There is a clear opportunity for the chemical synthesis of this compound and its subsequent screening against a variety of biological targets. Based on the activities of related pyrazoles, initial screening could focus on anticancer, anti-inflammatory, and antimicrobial assays. globalresearchonline.netmdpi.com
Analogue Development: The core structure of this compound serves as a valuable scaffold for the development of novel derivatives. Systematic modification of the benzyl ring (e.g., introducing electron-donating or -withdrawing groups) and the amine side chain could lead to the discovery of compounds with enhanced potency, selectivity, and improved drug-like properties.
Computational and In Silico Studies: In the absence of experimental data, computational methods offer a powerful tool to predict the pharmacological potential of this compound. Molecular docking studies could identify potential protein targets, while pharmacokinetic modeling could predict its absorption, distribution, metabolism, and excretion (ADME) properties, thereby guiding future experimental investigations. nih.govresearchgate.net
Exploration of Novel Therapeutic Areas: While pyrazoles are well-known for certain activities, there is an opportunity to explore the potential of novel conjugates in less-investigated therapeutic areas. The unique structural features of this compound might confer activity against novel targets.
The table below summarizes some research findings on related pyrazole derivatives that inform the potential for the title compound.
| Derivative Class | Key Finding | Potential Implication for this compound | References |
|---|---|---|---|
| 4-Aminopyrazoles | The distance between the exocyclic NH2 and endocyclic NH is important for anticonvulsant activity. | The specific geometry of the propan-2-amine side chain could be critical for neurological applications. | nih.govmdpi.com |
| N-Aryl-5-aminopyrazoles | These are a focus in medicinal chemistry for developing kinase inhibitors. | The N-benzyl group might orient the molecule for interaction with kinase binding sites. | researchgate.net |
| 3,4,5-Substituted Pyrazoles | Introduction of a benzyl group at position 3(5) influenced inhibitory activity against meprin α. | The benzyl group at N1 is likely a key modulator of biological activity. | nih.gov |
| Pyrazole-based FXa inhibitors | The pyrazole–benzylamine part is crucial for binding to the S1 pocket of Factor Xa. | The compound's architecture may be suitable for targeting serine proteases. | nih.gov |
An in-depth look at the advanced synthetic methodologies for the chemical compound This compound reveals a multi-stage process requiring precise control over regioselectivity and functional group transformations. The synthesis can be logically dissected into three key stages: the formation and functionalization of the pyrazole ring, the introduction of the N-benzyl group, and finally, the construction and attachment of the 2-propan-2-amine side chain at the C4 position. This article explores established and innovative strategies for each of these synthetic stages.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which collectively define the molecule's reactivity and potential interactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. Functionals like B3LYP combined with basis sets such as 6-31G** or 6-311++G(d,p) are commonly employed for this purpose, providing a balance of accuracy and computational efficiency. researchgate.netnih.gov Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.
While specific DFT data for 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine is not extensively published, analysis of similar pyrazole-containing structures provides insight into the expected geometric parameters. For instance, studies on related phenyl-pyrazole derivatives show typical bond lengths and angles that define the planarity and orientation of the heterocyclic and aromatic rings. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for a Pyrazole (B372694) Derivative Core (Calculated via DFT)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | N1-N2 | 1.35 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.42 Å | |
| C4-C5 | 1.38 Å | |
| C5-N1 | 1.37 Å | |
| Bond Angle | N1-N2-C3 | 112.5° |
| N2-C3-C4 | 105.0° | |
| C3-C4-C5 | 108.5° | |
| C4-C5-N1 | 106.0° | |
| C5-N1-N2 | 108.0° | |
| Note: This data is representative of a generic pyrazole ring and is intended for illustrative purposes. |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.
A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This often correlates with higher polarizability and a greater ease of intramolecular charge transfer (ICT), where electron density moves from the donor part of the molecule to the acceptor part upon electronic excitation. nih.gov For this compound, the benzyl (B1604629) and pyrazole moieties are expected to be the primary sites of the HOMO and LUMO, respectively, facilitating potential charge transfer within the molecule.
Table 2: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.10 eV |
| HOMO-LUMO Gap (ΔE) | 5.15 eV |
| Note: These values are illustrative and based on typical findings for similar aromatic heterocyclic compounds. |
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Pyrazole System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N2 | π* (C3-C4) | 18.5 |
| LP (1) N-amine | σ* (C-C) | 5.2 |
| π (C-C) Benzyl | π* (C-N) Pyrazole | 3.8 |
| σ (C-H) Benzyl | σ* (C-C) Pyrazole | 2.1 |
| Note: LP denotes a lone pair. This data is a hypothetical representation of potential intramolecular interactions. |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue represents areas of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow areas are typically neutral. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the primary amine group due to their lone pairs of electrons. nih.gov Conversely, positive potential (blue) would be localized on the hydrogen atoms, particularly the amine hydrogens.
Quantum chemical calculations can accurately predict spectroscopic data, most notably NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically performed with DFT, is the standard for calculating ¹H and ¹³C NMR spectra. researchgate.net By computing the magnetic shielding tensors for each nucleus, the method can predict chemical shifts that often show excellent correlation with experimental results. researchgate.net This predictive power is useful for confirming chemical structures, assigning peaks in experimental spectra, and studying conformational effects on NMR signals.
Table 4: Hypothetical Comparison of Experimental vs. GIAO-Calculated ¹H NMR Chemical Shifts (ppm)
| Proton Site | Predicted Chemical Shift (ppm) |
| Benzyl-CH₂ | 5.45 |
| Aromatic-H (Benzyl) | 7.30 - 7.45 |
| Pyrazole-H (C3) | 7.60 |
| Pyrazole-H (C5) | 7.85 |
| Propan-CH₃ | 1.40 |
| Amine-NH₂ | 1.65 |
| Note: These are estimated values for illustrative purposes, based on typical shifts for these functional groups. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. This technique is central to rational drug design and lead optimization. The simulation samples numerous possible conformations and orientations of the ligand within the target's binding pocket and scores them based on a function that estimates the binding affinity, usually expressed in kcal/mol. A more negative docking score implies a more stable ligand-protein complex and stronger binding. Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and π-π stacking, which can explain the ligand's biological activity. Given the prevalence of pyrazole scaffolds in kinase inhibitors, a likely application for this compound would be docking against various protein kinases to predict its inhibitory potential.
Table 5: Illustrative Molecular Docking Results of a Pyrazole-based Ligand with a Protein Kinase
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Tyrosine Kinase (EGFR) | -8.5 | Met793, Leu718, Asp855 | 2 |
| Serine/Threonine Kinase (AKT1) | -7.9 | Lys179, Glu234, Tyr229 | 1 |
| Cyclin-Dependent Kinase (CDK2) | -8.2 | Leu83, Glu81, Asp145 | 2 |
| Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. |
Identification of Potential Binding Sites and Interaction Modes
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the case of this compound, docking studies would be performed against various biologically relevant protein targets to identify potential binding sites. These simulations would reveal the specific amino acid residues within the binding pocket that interact with the ligand. The types of interactions typically analyzed include:
Hydrogen Bonds: The amine and pyrazole nitrogen atoms of the compound could act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The benzyl and propan-2-amine groups would likely engage in hydrophobic interactions with nonpolar residues of the target protein.
Pi-Pi Stacking: The aromatic pyrazole and benzyl rings could form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
While no specific studies on this compound are available, research on other pyrazole derivatives has shown their ability to bind to a range of targets, including kinases, G-protein coupled receptors, and enzymes, through similar interaction patterns.
Scoring Functions and Binding Energy Predictions
Following the identification of potential binding poses, scoring functions are employed to estimate the binding affinity between the ligand and the target protein. These functions calculate a score that represents the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
For this compound, various scoring functions could be used to rank its potential efficacy against different protein targets. This would allow researchers to prioritize which compound-target complexes warrant further investigation through more computationally intensive methods or experimental validation. Without specific studies, it is not possible to provide a table of binding energy predictions for this compound.
Conformational Analysis within Binding Pockets
The flexibility of a ligand is a critical factor in its ability to bind to a protein. Conformational analysis within the binding pocket explores the different spatial arrangements (conformations) that this compound can adopt to fit optimally within the active site of a target protein. This analysis helps in understanding the energetic landscape of the bound state and identifying the most stable conformation. The torsional angles within the benzyl and propan-2-amine substituents would be key areas of conformational freedom.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the nature of the interactions in a more realistic, solvated environment.
Ligand-Target Complex Stability and Dynamics
An MD simulation of a docked complex of this compound with a protein target would involve simulating the movements of all atoms in the system over a period of nanoseconds. Key metrics to assess stability include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD over time suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding.
Such simulations would confirm whether the interactions predicted by molecular docking are maintained over time.
In Silico Prediction of Pharmacological Profiles (Excluding Clinical Outcomes)
In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its development as a drug. For this compound, these predictions would provide insights into its drug-likeness.
| hERG Inhibition | To be determined | This is a critical safety parameter that would need to be assessed to rule out potential cardiotoxicity. |
It is important to reiterate that the table above is purely hypothetical and based on general knowledge of similar compounds. No specific in silico pharmacological profiling data for this compound has been found in the reviewed literature.
Prediction of Chemical Reactivity and Promiscuity Risks
Computational analysis of this compound provides valuable predictions regarding its chemical stability, reactivity, and potential for non-specific interactions, which can lead to promiscuous biological activity.
Detailed research findings from computational studies on related heterocyclic compounds indicate that the stability and reactivity of the molecule can be assessed through analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the chemical reactivity of a molecule. nih.gov
A significant aspect of in silico evaluation is the identification of fragments that are known to cause interference in biological assays, often referred to as Pan-Assay Interference Compounds (PAINS). Additionally, structural alerts, such as those identified by Brenk, highlight potentially toxic or metabolically unstable moieties. biointerfaceresearch.com Computational tools screen the structure of this compound against databases of these known problematic fragments. For pyrazole-containing compounds, it is crucial to assess whether any substructures are flagged, as this can predict the risk of promiscuous interactions and guide medicinal chemistry efforts to mitigate such risks. biointerfaceresearch.com Studies on similar pyrazole derivatives often show no violations or only one or two alerts in PAINS and Brenk filters, suggesting a generally favorable profile in this regard. biointerfaceresearch.com
Table 1: Predicted Medicinal Chemistry and Promiscuity Alerts This table presents illustrative data based on typical in silico predictions for pyrazole derivatives.
| Parameter | Prediction Status | Description |
| PAINS Filter | No Alert (Predicted) | The structure is not predicted to contain fragments known to cause non-specific interference in high-throughput screening assays. |
| Brenk Filter | No Alert (Predicted) | The structure is not predicted to contain fragments associated with toxicological problems or poor metabolic stability. |
| Lead-likeness | Pass (Predicted) | The compound is predicted to possess physicochemical properties consistent with those of a lead compound, suggesting it is a good starting point for optimization. |
Analysis of Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of ADME properties is fundamental to evaluating the drug-like potential of a molecule. japsr.in These properties determine the bioavailability and residence time of a compound in the body. In silico tools like SwissADME and pkCSM are frequently used to calculate these parameters based on the compound's structure. biointerfaceresearch.commdpi.com
Drug-likeness and Physicochemical Properties: A primary assessment involves evaluating the compound against established drug-likeness rules. nih.gov These rules, derived from the analysis of successful oral drugs, correlate physicochemical properties with oral bioavailability. Key parameters include molecular weight (MW), lipophilicity (log P), number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). mdpi.com The "bioavailability radar" provides a visual representation of a compound's drug-likeness by plotting its properties within a desirable physicochemical space for oral bioavailability, considering factors like lipophilicity, size, polarity, solubility, flexibility, and saturation. researchgate.net
Absorption and Distribution: Predictions for gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) are critical. researchgate.net High GI absorption is a prerequisite for orally administered drugs. BBB penetration is essential for compounds targeting the central nervous system (CNS) but undesirable for peripherally acting drugs. nih.gov P-glycoprotein (P-gp), an efflux transporter, plays a key role in limiting the distribution of many compounds, including into the CNS. researchgate.net Therefore, predicting whether a compound is a P-gp substrate is an important component of its ADME profile. nih.gov
Metabolism: The liver's cytochrome P450 (CYP) enzyme system is responsible for the metabolism of most drugs. ijprajournal.com In silico models predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com Inhibition of these enzymes can lead to drug-drug interactions. mdpi.com
The following tables summarize the predicted ADME properties for this compound, based on computational models and data from studies on analogous pyrazole structures.
Table 2: Predicted Physicochemical and Drug-Likeness Properties This table presents illustrative data based on typical in silico predictions for pyrazole derivatives.
| Property | Predicted Value | Optimal Range / Rule | Rule Set |
| Molecular Weight | 229.31 g/mol | < 500 g/mol | Lipinski |
| Log P (Lipophilicity) | 2.35 | ≤ 5 | Lipinski |
| H-Bond Donors | 1 | ≤ 5 | Lipinski |
| H-Bond Acceptors | 2 | ≤ 10 | Lipinski |
| Molar Refractivity | 70.50 | 40 - 130 | Ghose |
| Topological Polar Surface Area (TPSA) | 41.59 Ų | ≤ 140 Ų | Veber |
| Number of Rotatable Bonds | 4 | ≤ 10 | Veber |
| Lipinski Violations | 0 | 0 | Lipinski |
| Ghose Violations | 0 | 0 | Ghose |
| Veber Violations | 0 | 0 | Veber |
Table 3: Predicted Pharmacokinetic (ADME) Profile This table presents illustrative data based on typical in silico predictions for pyrazole derivatives.
| ADME Parameter | Category | Predicted Outcome |
| Water Solubility | Solubility | Good |
| GI Absorption | Absorption | High |
| BBB Permeant | Distribution | Yes |
| P-gp Substrate | Distribution | No |
| CYP1A2 Inhibitor | Metabolism | No |
| CYP2C9 Inhibitor | Metabolism | No |
| CYP2C19 Inhibitor | Metabolism | No |
| CYP2D6 Inhibitor | Metabolism | No |
| CYP3A4 Inhibitor | Metabolism | No |
Biological Activity and Mechanistic Investigations Preclinical, in Vitro Focus
Molecular Target Identification and Validation
Investigation of Receptor Binding AffinitiesThere is no available data from receptor binding assays for 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine. Its affinity for any specific biological receptors remains uncharacterized.
Despite the broad interest in pyrazole (B372694) derivatives for drug discovery, the specific compound this compound is not characterized in the existing scientific literature with respect to its biological activity. The requested preclinical, in vitro data on its antiproliferative, enzyme-inhibiting, antimicrobial, antioxidant, and receptor-binding properties are not available. Further research would be required to determine the pharmacological profile of this compound.
Enzyme Kinetic Studies
The pyrazole scaffold is a common feature in a variety of enzyme inhibitors. Kinetic studies on several pyrazole derivatives have elucidated their mechanisms of inhibition, which are often competitive in nature.
For instance, a series of N-aryl-carboxamide pyrazoline derivatives have been identified as effective inhibitors of horse liver alcohol dehydrogenase (ADH), with inhibitory activity comparable to the known ADH inhibitor, 4-methylpyrazole core.ac.uk. Kinetic analyses of pyrazole's inhibitory action on a short-chain NAD(H)-dependent alcohol dehydrogenase from Helicobacter pylori revealed it to be a competitive inhibitor researchgate.net.
In the realm of antibacterial research, pyrazole-based compounds have been synthesized as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). Kinetic competition assays with a potent N-2-pyridyl pyrazole derivative confirmed a competitive binding mode for this class of inhibitors nih.gov.
Furthermore, various pyrazole derivatives have demonstrated inhibitory activity against a range of other enzymes, including type II topoisomerases, carbonic anhydrases (CAs), α-glycosidase, and cholinesterases nih.govresearchgate.net. The inhibition constants (Ki) for some of these derivatives against different enzyme targets are presented in the table below.
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Substituteed pyrazol‐4‐yl‐diazene derivatives | α‐glycosidase | 33.72 ± 7.93 to 90.56 ± 27.52 nM | researchgate.net |
| Substituteed pyrazol‐4‐yl‐diazene derivatives | human Carbonic Anhydrase I (hCA I) | 1.06 ± 0.16 to 9.83 ± 0.74 nM | researchgate.net |
| Substituteed pyrazol‐4‐yl‐diazene derivatives | human Carbonic Anhydrase II (hCA II) | 0.68 ± 0.12 to 7.16 ± 1.14 nM | researchgate.net |
| Substituteed pyrazol‐4‐yl‐diazene derivatives | Acetylcholinesterase (AChE) | 44.66 ± 10.06 to 78.34 ± 17.83 nM | researchgate.net |
| Substituteed pyrazol‐4‐yl‐diazene derivatives | Butyrylcholinesterase (BChE) | 50.36 ± 13.88 to 88.36 ± 20.03 nM | researchgate.net |
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a promising strategy for therapeutic intervention in a variety of diseases. Small molecules that can either disrupt or stabilize these interactions are of significant interest in drug discovery nih.gov. While the direct modulation of PPIs by This compound has not been reported, the pyrazole scaffold is a versatile starting point for the design of such molecules. The general principle of PPI modulation involves targeting "hot spots" at the protein interface with small molecules that can mimic the key interactions of one of the protein partners ajwilsonresearch.comresearchgate.net. The development of pyrazole-based compounds as PPI modulators remains an active area of research.
Cellular Mechanism of Action Studies
Several studies have demonstrated the ability of pyrazole derivatives to induce apoptosis and affect the cell cycle in cancer cell lines. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to induce apoptosis in MCF-7, A549, and PC-3 cancer cell lines. These compounds were found to cause DNA damage, as indicated by increased comet tail length, suggesting they induce genotoxic stress nih.gov.
The induction of apoptosis by these pyrazole derivatives is often linked to the modulation of key regulatory proteins.
The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell survival and proliferation. A notable example is the investigation of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which have been shown to reduce the activity of mTORC1 (mammalian target of rapamycin complex 1) core.ac.uknih.gov. The PI3K-AKT-mTORC1 pathway is a well-established negative regulator of autophagy, a cellular process for degrading and recycling cellular components core.ac.uk. By inhibiting mTORC1, these compounds were found to increase basal autophagy but also disrupt the autophagic flux under certain conditions core.ac.uknih.gov.
Additionally, a series of 1-benzyl-1H-pyrazole derivatives have been developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase nih.gov. RIP1 kinase plays a crucial role in necroptosis, a form of programmed necrosis. Inhibition of this kinase by these pyrazole compounds demonstrated a protective effect in a mouse model of pancreatitis, highlighting the therapeutic potential of targeting this pathway nih.gov.
Gene expression studies have provided further insights into the mechanisms of action of pyrazole derivatives. In studies of 1,3,5-trisubstituted-1H-pyrazole derivatives, treatment of cancer cell lines led to a downregulation of the anti-apoptotic protein Bcl-2 nih.gov. Overexpression of Bcl-2 is often associated with resistance to chemotherapy. Conversely, the expression of the pro-apoptotic genes BAX, p53, and Caspase-3 was significantly increased in the treated cancer cells nih.gov. BAX promotes the release of cytochrome c from mitochondria, which in turn activates caspases, the executioners of apoptosis nih.gov. The increased expression of these genes suggests that these pyrazole compounds can effectively trigger the apoptotic cascade in cancer cells nih.gov.
The table below summarizes the observed effects of certain pyrazole derivatives on the expression of key apoptosis-related genes.
| Compound Class | Gene | Effect on Expression | Reference |
|---|---|---|---|
| 1,3,5-trisubstituted-1H-pyrazole derivatives | Bcl-2 | Downregulation | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | BAX | Upregulation | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | p53 | Upregulation | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | Caspase-3 | Upregulation | nih.gov |
Structure Activity Relationship Sar Studies of 2 1 Benzyl 1h Pyrazol 4 Yl Propan 2 Amine Derivatives
Impact of Pyrazole (B372694) Ring Substituents on Biological Activity
The pyrazole ring is a crucial pharmacophore in many biologically active compounds. Modifications to its substituents can significantly alter a molecule's interaction with biological targets, affecting its efficacy and selectivity.
Modifications at C3 and C5 Positions
The C3 and C5 positions of the pyrazole ring are prime locations for substitution to modulate biological activity. While direct SAR studies on 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine are not extensively documented in publicly available research, principles derived from related pyrazole-containing compounds offer valuable insights. For instance, in a series of N-(piperidin-1-yl)-4-methyl-1H-pyrazole-3-carboxamide analogues, which are cannabinoid receptor ligands, substitutions at the C5 position with cycloalkyl and 4-methylphenyl groups were explored. nih.gov The study revealed that the nature and geometry of these substituents have a discernible effect on receptor binding affinities for CB1 and CB2 receptors. nih.gov
A hypothetical SAR study could involve synthesizing a series of derivatives with varying substituents at C3 and C5, as illustrated in the table below, and evaluating their biological activity.
| Derivative | C3 Substituent | C5 Substituent | Expected Impact on Lipophilicity |
| Parent Compound | H | H | Baseline |
| Derivative 1 | CH₃ | H | Increased |
| Derivative 2 | H | CH₃ | Increased |
| Derivative 3 | Cl | H | Increased |
| Derivative 4 | H | Cl | Increased |
| Derivative 5 | OCH₃ | H | Slightly Increased, adds polar interaction |
| Derivative 6 | H | OCH₃ | Slightly Increased, adds polar interaction |
Influence of Substituents at N1 (Benzyl Group)
Studies on other N-benzyl heterocyclic compounds have demonstrated the importance of this moiety. For example, in a series of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives, the presence of the N-benzyl group was integral to their analgesic activity. nih.gov Modifications to the benzyl (B1604629) ring itself, such as the introduction of substituents, can fine-tune the compound's activity. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can alter its electronic properties and steric profile, influencing how it fits into a binding site.
A systematic exploration of substitutions on the benzyl ring of this compound would be necessary to delineate a clear SAR. The following table outlines potential modifications and their predicted effects.
| Derivative | Benzyl Ring Substitution | Predicted Effect on Electron Density of Ring | Potential for Altered Interactions |
| Parent Compound | Unsubstituted | Baseline | Hydrophobic and π-π stacking |
| Derivative 7 | 4-Chloro | Decreased | Enhanced hydrophobic, potential halogen bonding |
| Derivative 8 | 4-Methoxy | Increased | Potential for hydrogen bond acceptance |
| Derivative 9 | 4-Methyl | Increased | Enhanced hydrophobic interactions |
| Derivative 10 | 4-Nitro | Significantly Decreased | Potential for polar interactions |
Role of the Propan-2-amine Side Chain
The propan-2-amine side chain at the C4 position of the pyrazole ring is another critical determinant of biological activity, providing a basic nitrogen atom that is likely to be protonated at physiological pH. This positive charge can form crucial ionic interactions with acidic residues in a binding pocket.
Variations in Alkyl Chain Length and Branching
The length and branching of the alkyl chain connecting the pyrazole ring to the amino group can impact the molecule's flexibility and the positioning of the amino group relative to the core scaffold. Altering the chain length from propan-2-amine to, for example, ethanamine or butan-2-amine, would change the distance between the pyrazole and the basic nitrogen. This could either optimize or disrupt key interactions with a target.
For instance, in a series of fentanyl analogues, which are potent opioid receptor agonists, modifications to the length of the alkyl chain connecting the piperidine (B6355638) ring to the aniline (B41778) nitrogen significantly affected their potency. wikipedia.org Shortening or lengthening the chain altered the spatial relationship between key pharmacophoric elements, leading to a decrease in activity. wikipedia.org A similar principle would likely apply to the this compound scaffold.
Effect of Amino Group Substitution
The primary amine of the propan-2-amine side chain offers a site for further modification. Substitution on the amino group (from primary to secondary or tertiary amine) can have profound effects on a compound's basicity, lipophilicity, and hydrogen bonding capacity.
For example, N-methylation to form a secondary amine or N,N-dimethylation to form a tertiary amine would increase lipophilicity and steric bulk around the nitrogen atom. This could enhance membrane permeability but might also hinder the formation of essential hydrogen bonds with a receptor. The basicity of the amine would also be altered, which could affect the strength of ionic interactions.
The following table summarizes potential modifications to the amino group and their expected consequences.
| Derivative | Amino Group | Basicity (pKa) | Hydrogen Bond Donating Capacity |
| Parent Compound | Primary (NH₂) | Highest | 2 |
| Derivative 11 | Secondary (NHCH₃) | Lower | 1 |
| Derivative 12 | Tertiary (N(CH₃)₂) | Lowest | 0 |
| Derivative 13 | Acetylated (NHCOCH₃) | Significantly Reduced | 1 |
Conformational Analysis and SAR Correlation
The three-dimensional conformation of a molecule is what a biological receptor "sees." Therefore, understanding the preferred conformations of this compound derivatives is essential for correlating their structure with biological activity.
Conformational analysis, often performed using computational modeling and confirmed by techniques like NMR spectroscopy, can reveal the spatial arrangement of the different parts of the molecule. For instance, the relative orientation of the N1-benzyl group with respect to the pyrazole ring can be critical. A study on N1 and C5 substituted pyrazole analogues for cannabinoid receptors utilized high field NMR spectroscopy and molecular mechanics to study the geometries of the substituents relative to the pyrazole ring, which provided insights into the ligand binding pocket requirements. nih.gov
For this compound, the rotational freedom around the bonds connecting the pyrazole to the propan-2-amine side chain and the N1 to the benzyl group would lead to a number of possible low-energy conformations. Identifying the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target—is a key goal of SAR studies. By comparing the preferred conformations of active and inactive analogues, researchers can build a pharmacophore model that describes the essential three-dimensional features required for biological activity. This model can then guide the design of new, more potent, and selective derivatives.
Relationship Between Conformational Preferences and Biological Activity
Research on related pyrazole-based MAO inhibitors has underscored the significance of the conformation of substituents. For instance, in the broader class of pyrazoline derivatives, the orientation of aryl groups at various positions on the heterocyclic ring has been shown to be a key factor in their inhibitory potency and selectivity for MAO-A versus MAO-B. It is proposed that the bulkiness and spatial arrangement of substituents at the N1 and C3 positions of the pyrazoline scaffold can influence whether a compound preferentially binds to the active site of MAO-A or MAO-B nih.gov.
In the case of this compound, the torsional angles between the benzyl ring and the pyrazole ring, as well as the conformation of the propan-2-amine side chain, are of particular interest. Computational modeling and techniques such as X-ray crystallography are instrumental in elucidating these preferred conformations. For a related compound, 1-benzyl-1,2,3,4-tetrahydroisoquinoline, conformational analysis revealed that the benzyl ring adopts a pseudo-equatorial position, which was correlated with its biological activity nih.gov. While not a pyrazole, this highlights the general principle that the orientation of a benzyl group relative to a heterocyclic core is a crucial factor in receptor interaction.
The conformation of the flexible benzyl group can influence how the molecule fits within the active site gorge of the MAO enzyme. Different conformations can lead to varied interactions with key amino acid residues, thereby affecting the binding affinity.
Stereochemical Effects on Activity
The this compound scaffold contains a chiral center at the second carbon of the propane (B168953) chain. This gives rise to two enantiomers, (R)- and (S)-2-(1-benzyl-1H-pyrazol-4-yl)propan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even metabolic fates.
In a study on 2,4-dihydropyrano[2,3-c]pyrazole derivatives, which are structurally related, molecular modeling was successful in predicting the biologically active enantiomer. This was subsequently confirmed through the separation of the enantiomers and biological testing, where the (S)-enantiomer of the lead compound demonstrated significantly higher inhibitory activity against human autotaxin (ATX) researchgate.netazypusa.com. This underscores the critical role of stereochemistry in the activity of pyrazole-containing compounds.
The separation of the (R)- and (S)-enantiomers of this compound, likely achievable through chiral high-performance liquid chromatography (HPLC), would be essential to definitively characterize their individual contributions to MAO inhibition. The table below illustrates hypothetical data that would be generated from such a study to determine the stereochemical influence on activity.
| Compound | Stereochemistry | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|---|
| Racemic this compound | (R/S) | - | - | - |
| (R)-2-(1-benzyl-1H-pyrazol-4-yl)propan-2-amine | (R) | - | - | - |
| (S)-2-(1-benzyl-1H-pyrazol-4-yl)propan-2-amine | (S) | - | - | - |
Note: The data in the table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the public domain.
Future Research Directions and Unmet Challenges
Exploration of Novel Derivatization Strategies for Enhanced Potency and Selectivity
The versatility of the pyrazole (B372694) ring allows for extensive structural modifications to fine-tune its pharmacological profile. nih.gov Future research will focus on novel derivatization strategies to enhance the potency and selectivity of compounds like 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine. Structure-activity relationship (SAR) studies have consistently shown that appropriate substitutions at various positions of the pyrazole ring can dramatically improve efficacy and target selectivity. nih.gov
Key strategies for future exploration include:
Bioisosteric Replacement: A promising approach involves the substitution of key functional groups with bioisosteres to improve metabolic stability and potency. For instance, replacing a critical amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors with a 1,2,4-triazole (B32235) moiety has been shown to maintain crucial hydrogen bonding interactions while enhancing inhibitory activity. nih.gov
Targeted Substitutions: The introduction of specific functional groups can significantly influence molecular interactions and efficacy. frontiersin.org For example, the addition of a hydroxyphenyl radical to a pyrazole ring was found to increase potency in monoamine oxidase (MAO) inhibition compared to a dimethoxyphenyl substituent. frontiersin.org Similarly, attaching a thiazole (B1198619) moiety to a pyrazole ring has demonstrated notable cytotoxic efficacy against cancer cell lines. frontiersin.org
Multi-functionalization: Creating hybrid molecules by combining the pyrazole core with other pharmacologically active scaffolds is an emerging area. The synthesis of pyrazole-linked benzothiazole-β-naphthol derivatives has yielded compounds with significant cytotoxicity against various cancer cell lines, arresting the cell cycle at the G2/M phase. nih.gov
These derivatization approaches provide a roadmap for modifying the this compound structure to develop next-generation therapeutic agents with superior performance.
Application of Advanced Computational Techniques for Rational Design
Computational chemistry has become an essential tool for accelerating the discovery and optimization of novel pyrazole derivatives. eurasianjournals.com Integrating advanced computational techniques into the design process offers a cost-effective and efficient path to identifying lead compounds and refining their pharmacological properties. eurasianjournals.com
Future research will increasingly rely on a synergistic approach that combines computational and synthetic strategies. nih.gov This involves:
Virtual Screening and Molecular Docking: Large virtual libraries of pyrazole-based structures can be generated and screened against biological targets using molecular docking to predict binding modes and affinities. eurasianjournals.comnih.gov This helps in prioritizing candidates for synthesis. Docking studies have been successfully used to investigate the binding mechanisms of pyrazole-carboxamides with carbonic anhydrase (CA) isoenzymes. nih.gov
Machine Learning and Deep Learning: AI-powered models, such as DeepPurpose, can be used alongside traditional docking methods to create a consensus ranking, improving the accuracy of virtual screening for identifying top candidates. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational flexibility of pyrazole derivatives within a biological environment, complementing static docking studies. eurasianjournals.com These simulations are crucial for analyzing the stability of ligand-receptor interactions over time. nih.gov
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) offer detailed information on the electronic structure of pyrazole derivatives, which is vital for understanding their reactivity and interaction mechanisms. eurasianjournals.comnih.gov
| Computational Technique | Application in Pyrazole Research | Source |
| Molecular Docking | Predicts binding modes and affinity to targets like SARS-CoV-2 Mpro and carbonic anhydrase. | nih.govnih.gov |
| Deep Learning | Used in virtual screening to rank and identify top drug candidates from large libraries. | nih.gov |
| Molecular Dynamics (MD) | Explores the dynamic behavior and conformational space of pyrazole derivatives to assess binding stability. | eurasianjournals.comnih.gov |
| Density Functional Theory (DFT) | Elucidates electronic structure and properties, supporting experimental analysis. | eurasianjournals.comnih.gov |
| ADMET Profiling | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | nih.gov |
The integration of these computational tools provides a powerful framework for the rational design of new pyrazole-based compounds, guiding synthetic efforts toward molecules with higher probabilities of success. nih.gov
Investigation of Polypharmacology and Multi-Target Ligand Design
The ability of a single compound to interact with multiple biological targets, known as polypharmacology, is an increasingly important concept in drug discovery. Pyrazole derivatives are well-suited for this approach, as they are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through multiple mechanisms of action. nih.govglobalresearchonline.net
Future research should focus on:
Designing Multi-Target Agents: There is a significant opportunity to rationally design pyrazole-based ligands that can modulate several targets involved in a specific disease pathway. For instance, pyrazole derivatives have shown the ability to act as both antinociceptive and anti-inflammatory agents, suggesting interactions with multiple targets in pain and inflammation pathways. frontiersin.org
Elucidating Mechanisms of Action: Many pyrazole derivatives have demonstrated the ability to interact with various targets, including tubulin, EGFR, CDKs, and DNA, to achieve their anticancer effects. nih.gov A deeper investigation into these multi-target interactions is needed to understand their synergistic or additive effects.
Harnessing Broad-Spectrum Activity: The diverse biological profile of pyrazoles can be leveraged to develop agents for complex diseases. For example, their potential as inhibitors of protein glycation, coupled with anti-inflammatory and antioxidant properties, makes them interesting candidates for diseases with multifactorial pathologies. nih.gov
By embracing polypharmacology, researchers can move beyond the "one-target, one-drug" paradigm and develop more effective therapies for complex conditions like cancer and chronic inflammatory diseases.
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards environmental responsibility has spurred significant interest in developing green and sustainable methods for synthesizing heterocyclic compounds like pyrazoles. nih.gov Traditional synthetic routes often require harsh conditions, toxic solvents, and costly catalysts, making them environmentally and economically challenging. researchgate.net
Future research will prioritize the adoption of green chemistry principles in the synthesis of pyrazole derivatives. researchgate.net Key advancements in this area include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient, atom-economical, and operationally simple, making them an excellent green synthetic strategy. nih.govresearchgate.net The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved through a one-pot, three-component reaction under solvent-free conditions. researchgate.net
Eco-Friendly Solvents and Catalysts: The use of water as a green solvent and the development of recyclable catalysts are central to sustainable synthesis. researchgate.netacs.org Heterogeneous nickel-based catalysts and ionic liquids like [Et3NH][HSO4] have been shown to be effective and reusable for multiple reaction cycles. researchgate.netresearchgate.net
Alternative Energy Sources: Microwave (MW) activation offers a novel approach that can lead to high yields and significantly reduced reaction times, often under solvent-free conditions. mdpi.com Ultrasound irradiation has also been successfully used to catalyze the synthesis of pyrazole derivatives in aqueous media. researchgate.net
Solvent-Free Synthesis: Grinding techniques and reactions under solvent-free conditions represent a clean and efficient method for producing pyrazole derivatives, as demonstrated in the synthesis of pyrazolo[1,2-b]phthalazinediones. researchgate.netsemanticscholar.org
| Green Synthesis Method | Key Features | Source(s) |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, operational simplicity. | nih.govresearchgate.netresearchgate.net |
| Microwave (MW) Activation | Short reaction times, high yields, often solvent-free. | mdpi.com |
| Ultrasound Irradiation | Enhanced reaction rates in aqueous media. | researchgate.net |
| Use of Green Solvents | Water as an environmentally benign reaction medium. | researchgate.netacs.org |
| Recyclable Catalysts | Use of heterogeneous catalysts or ionic liquids that can be recovered and reused. | researchgate.netresearchgate.net |
| Solvent-Free Grinding | Clean, efficient, and reduces chemical waste. | researchgate.netsemanticscholar.org |
By focusing on these green methodologies, the synthesis of this compound and its analogs can become more sustainable, cost-effective, and environmentally friendly. nih.gov
Q & A
Basic: What are the established synthetic routes for 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Alkylation of a pyrazole precursor (e.g., 1-benzyl-1H-pyrazole) using a propargyl or allyl halide under basic conditions (e.g., NaH or KOtBu in THF/DMF) to introduce the propan-2-amine backbone .
- Step 2: Reductive amination or nucleophilic substitution to install the amine group. For example, reaction with ammonia or a protected amine source under controlled pH and temperature .
- Optimization: Yield improvements often require inert atmospheres (N₂/Ar), anhydrous solvents, and temperature gradients (e.g., 0°C to reflux). Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Key characterization techniques include:
- NMR (¹H/¹³C): Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm benzyl and pyrazole proton environments. Coupling constants help verify stereochemistry .
- Mass Spectrometry (ESI/HRMS): Validate molecular weight and fragmentation patterns .
- HPLC/UPLC: Assess purity (>95%) using C18 columns and gradients (e.g., water/acetonitrile with 0.1% TFA) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Answer:
- Data Collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement: Employ SHELXL for structure solution and refinement. Key parameters include R-factors (<0.05), displacement ellipsoids, and hydrogen bonding networks .
- Validation: Cross-check with PLATON for symmetry and electron density outliers .
Advanced: How can computational tools like Multiwfn enhance understanding of electronic properties?
Answer:
- Electron Localization Function (ELF): Map electron density to identify lone pairs and bonding regions using Multiwfn. This clarifies reactivity toward electrophiles/nucleophiles .
- Electrostatic Potential (ESP): Calculate ESP surfaces to predict hydrogen-bonding sites and intermolecular interactions .
- Topological Analysis: Use AIM (Atoms in Molecules) theory to quantify bond critical points and Laplacian values for covalent vs. noncovalent bonds .
Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
Answer:
- Reaction Monitoring: Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediates and side reactions .
- DoE (Design of Experiments): Systematically vary parameters (solvent polarity, base strength, temperature) to identify optimal conditions .
- Mechanistic Studies: Employ DFT calculations (e.g., Gaussian) to model transition states and identify rate-limiting steps .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in pyrazole derivatives?
Answer:
- Substituent Screening: Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on benzyl) to correlate changes with bioactivity .
- Docking Simulations: Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., kinases or GPCRs) .
- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using MOE or Phase .
Advanced: How can noncovalent interactions (NCIs) influence the compound’s biological activity?
Answer:
- NCI Analysis: Generate NCI plots (via Multiwfn or VMD) to visualize van der Waals, hydrogen bonding, and steric clashes in protein-ligand complexes .
- Binding Free Energy: Calculate ΔG using MM/GBSA or MM/PBSA to quantify contributions from hydrophobic and electrostatic interactions .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
